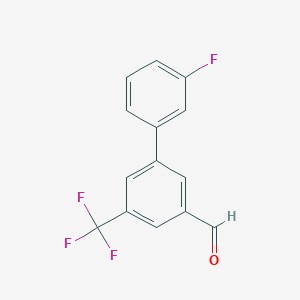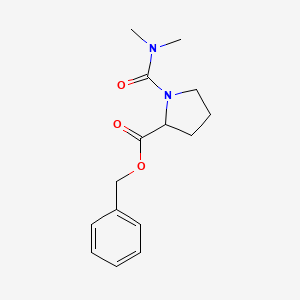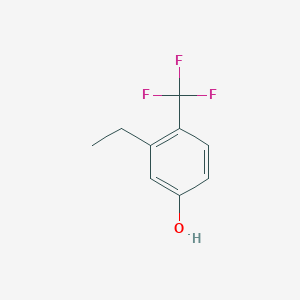
3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a biphenyl structure, which includes a carboxaldehyde functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where a precursor bromide is reacted with magnesium to form the Grignard reagent, which is then treated with a suitable electrophile to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxylic acid.
Reduction: 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde involves its interaction with various molecular targets. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement can influence its reactivity, stability, and interaction with other molecules, making it particularly valuable in certain chemical and biological applications .
Properties
Molecular Formula |
C14H8F4O |
|---|---|
Molecular Weight |
268.21 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H8F4O/c15-13-3-1-2-10(7-13)11-4-9(8-19)5-12(6-11)14(16,17)18/h1-8H |
InChI Key |
XGOBJEDRKBJJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)








![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)

